Levistilide A

Overview

Description

Levistolide A is a natural compound isolated from the traditional Chinese herb Ligusticum chuanxiong Hort. It has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Mechanism of Action

Target of Action

Diligustilide (DLG) is a dimeric phthalide isolated from Ligusticum porteri (Osha), a plant used in traditional medicine . The primary targets of DLG are the gasotransmitters, specifically nitric oxide (NO) and hydrogen sulfide (H2S) . These gasotransmitters play a crucial role in several cellular communication processes .

Mode of Action

DLG interacts with its targets, NO and H2S, by increasing their production . It also stabilizes S-nitrosothiols, compounds that protect the gastric mucosa from damage . This interaction results in significant changes, including the maintenance of endogenous concentrations of glutathione (GSH) and NO .

Biochemical Pathways

DLG affects several biochemical pathways. It maintains the basal antioxidant enzyme activities (SOD) and gastric NO and H2S production, even in the presence of indomethacin . It also decreases leukocyte recruitment and reduces TNF-α and LTB4 gastric levels . These effects suggest that DLG modulates important gasotransmitters .

Pharmacokinetics

It is known that dlg has a significant gastroprotective effect in vivo, regulating two of the most important gasotransmitters, no and h2s . It increases the total concentration of H2S and stabilizes RSNOs .

Result of Action

The action of DLG results in a synergistic gastroprotective effect on indomethacin-induced gastric damage . This effect is accompanied by significant decreases in leukocyte recruitment, as well as decreases in TNF-α and LTB4 gastric levels . It also maintains the basal antioxidant enzyme activities (SOD) and gastric NO and H2S production .

Action Environment

The action, efficacy, and stability of DLG can be influenced by environmental factors. For instance, the co-administration of 3α-hydroxymasticadienoic acid (3α-OH MDA) and DLG generates a synergist gastroprotective effect on indomethacin-induced gastric damage . This suggests that the presence of other compounds can enhance the action of DLG .

Biochemical Analysis

Biochemical Properties

Diligustilide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have anti-inflammatory and antioxidant activities . It modulates important gasotransmitters and maintains basal levels of PGE2 . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

Diligustilide has significant effects on various types of cells and cellular processes. It influences cell function by maintaining the basal antioxidant enzyme activities (SOD) and gastric NO and H2S production even in the presence of indomethacin . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Diligustilide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It decreases leukocyte recruitment and reduces TNF-α and LTB4 gastric levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diligustilide change over time. It has been observed to maintain its stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Diligustilide vary with different dosages in animal models. It has been observed to have a gastroprotective effect at certain doses

Metabolic Pathways

Diligustilide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Levistolide A can be synthesized through various chemical reactions. One common method involves the extraction from Ligusticum chuanxiong Hort using organic solvents. The compound is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of Levistolide A typically involves large-scale extraction from the plant source, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Levistolide A undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Levistolide A can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Levistolide A has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying various chemical reactions and mechanisms.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases, cancer, and other conditions.

Industry: Utilized in the development of pharmaceuticals and other health-related products.

Comparison with Similar Compounds

Levistolide A is unique compared to other similar compounds due to its specific mechanisms of action and therapeutic potential. Similar compounds include:

Ligustilide: Another compound isolated from Ligusticum chuanxiong Hort, known for its neuroprotective and anti-inflammatory properties.

Ferulic Acid: A compound found in various plants, known for its antioxidant and anti-inflammatory effects.

Levistolide A stands out due to its ability to target multiple pathways involved in neurodegenerative diseases, making it a promising candidate for further research and development .

Properties

IUPAC Name |

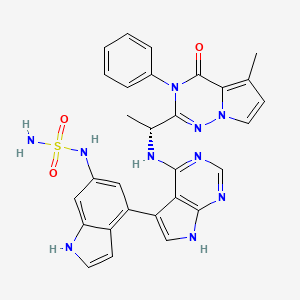

(1S,2S,6Z,10S,11S,16Z)-6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3/b18-7-,19-8-/t14-,15+,21-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBRXVRQZJSDAK-ZJHGLIIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@H]3[C@@H](CC2)[C@@H]4CC[C@@]3\5C(=C4)C(=O)O/C5=C\CCC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317628 | |

| Record name | Levistolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88182-33-6 | |

| Record name | Levistolide A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88182-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levistolide A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088182336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levistolide A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVISTOLIDE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MRT0H4CE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What are the primary molecular targets of diligustilide?

A1: While the precise mechanisms of action are still under investigation, research suggests that diligustilide interacts with various cellular pathways. Studies have identified the following potential targets:

- Platelet-derived growth factor (PDGF) signaling: Diligustilide has been shown to inhibit PDGF-BB-induced proliferation in hepatic stellate cells (HSCs), suggesting an interaction with the PDGF signaling pathway [].

- α-glucosidase: Diligustilide exhibits inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and absorption, potentially contributing to its antihyperglycemic effects [].

- Hydrogen sulfide (H2S) release and S-nitrosothiol stabilization: Research indicates that diligustilide might exert gastroprotective effects by releasing H2S and stabilizing S-nitrosothiols in the gastric mucosa [, ].

Q2: What are the downstream effects of diligustilide's interaction with its targets?

A2: Diligustilide's interaction with its targets leads to several downstream effects:

- Inhibition of HSC activation and proliferation: By suppressing PDGF signaling, diligustilide reduces the activation and proliferation of HSCs, potentially mitigating liver fibrosis [].

- Reduction of blood glucose levels: The α-glucosidase inhibitory activity of diligustilide helps lower blood glucose levels by slowing down carbohydrate breakdown and absorption [].

- Protection against gastric damage: The release of H2S and stabilization of S-nitrosothiols by diligustilide contribute to its protective effects against ethanol-induced gastric lesions [, ].

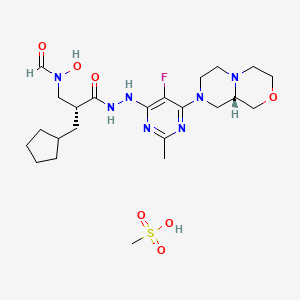

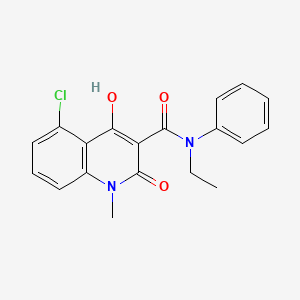

Q3: What is the molecular formula and weight of diligustilide?

A3: Diligustilide has the molecular formula C24H28O4 and a molecular weight of 380.48 g/mol [].

Q4: What spectroscopic data are available for diligustilide?

A4: Extensive spectroscopic data has been used to characterize diligustilide and its derivatives. Techniques employed include:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, DOSY NMR): NMR studies provide valuable information about the structure, stereochemistry, and dynamics of diligustilide [, , , , , ].

- Infrared (IR) spectroscopy: IR analysis reveals characteristic functional groups present in diligustilide [, ].

- Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation patterns of diligustilide [, , , ].

- Electronic Circular Dichroism (ECD) spectroscopy: ECD studies, particularly the exciton chirality method, help establish the absolute configuration of diligustilide enantiomers [].

Q5: What formulation strategies can enhance diligustilide's stability, solubility, or bioavailability?

A5: Several formulation approaches are being explored to improve the pharmaceutical properties of diligustilide:

- Nanoemulsions: Formulating diligustilide as a nanoemulsion has shown promise in enhancing its gastroprotective effects, potentially by improving its solubility and bioavailability [, ].

- Encapsulation techniques: Encapsulating diligustilide within nanoparticles or other delivery systems could protect it from degradation and enhance its targeted delivery to specific tissues [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

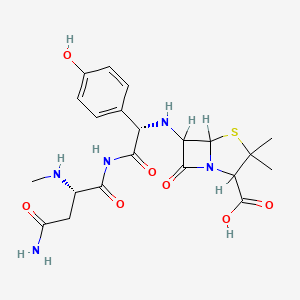

![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B608453.png)

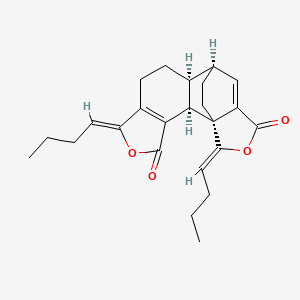

![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)

![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)